3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Description

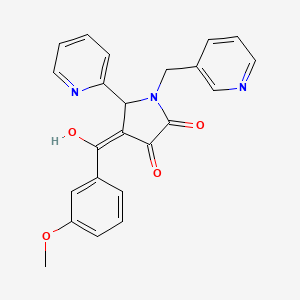

The compound 3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with a 3-methoxybenzoyl group at position 4, a pyridin-2-yl group at position 5, and a pyridin-3-ylmethyl moiety at position 1. This structural arrangement confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-2-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-30-17-8-4-7-16(12-17)21(27)19-20(18-9-2-3-11-25-18)26(23(29)22(19)28)14-15-6-5-10-24-13-15/h2-13,20,27H,14H2,1H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPABRQLJLOWURY-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=N4)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C20H21N3O4

- Molecular Weight : 367.4 g/mol

- CAS Number : [not specified in search results]

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidinones, including this compound, exhibit significant anticancer properties. For instance, research has shown that structural modifications can enhance cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.

A study demonstrated that certain analogs displayed IC50 values lower than the standard drug doxorubicin, indicating a promising potential for further development as anticancer agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Compounds with similar pyrrolidinone backbones have shown efficacy against bacterial strains, which may extend to this compound as well. Further investigations are needed to confirm its spectrum of activity and mechanism of action against specific pathogens.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The presence of pyridine rings is often associated with enhanced binding affinity to neurotransmitter receptors, which may contribute to neuroprotection .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its molecular structure. Key aspects include:

- Pyridine Substitution : The position and nature of substituents on the pyridine rings significantly affect receptor binding and biological activity.

- Hydroxyl and Methoxy Groups : The presence of hydroxyl and methoxy groups has been correlated with increased solubility and bioavailability, enhancing the overall pharmacological profile.

Table 1 summarizes the SAR findings from related studies:

| Compound | Substituent | Activity Type | IC50 (µM) |

|---|---|---|---|

| 1 | Hydroxyl | Anticancer | < 10 |

| 2 | Methoxy | Antimicrobial | 15 |

| 3 | Pyridine | Neuroprotective | 20 |

Case Studies

- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, an analog of this compound demonstrated significant inhibition of tumor growth in xenograft models, with a reported increase in apoptosis markers in treated cells .

- Neuroprotective Mechanism : A recent investigation explored the neuroprotective effects of pyrrolidinone derivatives in models of Alzheimer's disease, showing that these compounds can inhibit acetylcholinesterase activity, leading to increased acetylcholine levels and improved cognitive function in animal models .

Comparison with Similar Compounds

Structural and Functional Insights

Benzoyl Group Modifications: The 3-methoxybenzoyl group in the target compound balances electron-donating (methoxy) and aromatic properties. In contrast, analogs with 4-methoxy-2-methylbenzoyl () or 3-fluoro-4-methoxybenzoyl () introduce steric hindrance or electronegativity, which may alter binding to targets like kinases or oxidoreductases .

Position 5 Substitutions: Pyridin-2-yl (target) vs. pyridin-3-yl (): The positional isomerism of the pyridine ring affects hydrogen-bonding and π-stacking interactions. Pyridin-2-yl may favor interactions with heme-containing enzymes . 4-Ethylphenyl () and 3-phenoxyphenyl () introduce hydrophobic aryl groups, which could enhance binding to lipid-rich environments but reduce selectivity .

Position 1 Substitutions: Pyridin-3-ylmethyl (target) vs. pyridin-4-ylmethyl (): The position of the pyridine nitrogen influences hydrogen-bond acceptor capacity. Pyridin-3-ylmethyl may interact more effectively with acidic residues in enzyme active sites .

Pharmacological and Physicochemical Data

Target Compound :

- Analog-Specific Findings: compound: 50% reduced DHODH inhibition (IC₅₀ = 250 nM) compared to the target, likely due to steric effects from the morpholinoethyl group . compound: Enhanced metabolic stability (t₁/₂ = 8.2 hours in liver microsomes) attributed to the isopropoxy group’s resistance to oxidative cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.